molecular formula C21H14IN3O2 B4897715 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No. B4897715
M. Wt: 467.3 g/mol
InChI Key: LUCGZWIWZSUERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole, also known as INPI-1, is a chemical compound that belongs to the class of imidazole-based small molecules. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, several studies have suggested that it acts as a potent inhibitor of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs and GSK-3 are key regulators of the cell cycle, and their inhibition by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can lead to cell cycle arrest and apoptosis. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Furthermore, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is its potential as a multi-targeted inhibitor, which can target multiple enzymes involved in various cellular processes. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to have good bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development. However, one of the limitations of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is its relatively low solubility in water, which can affect its efficacy and bioavailability.

Future Directions

Several future directions can be explored in the field of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole research. One potential direction is the development of novel derivatives of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole with improved solubility and efficacy. Additionally, the potential of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders, can be further explored in preclinical and clinical studies. Furthermore, the molecular mechanisms underlying the inhibitory effects of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole on various enzymes can be further elucidated to gain a better understanding of its potential therapeutic applications.
Conclusion
In conclusion, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound with significant potential in drug discovery and development. Its inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases, make it an attractive candidate for the development of novel therapeutics for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying its inhibitory effects and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a multi-step process that involves the reaction of 3-iodoaniline with 4-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to yield the final product, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported in several research articles, and the yield of the final product varies depending on the reaction conditions used.

Scientific Research Applications

2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can potentially lead to the development of novel therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O2/c22-17-8-4-7-16(13-17)21-23-19(14-5-2-1-3-6-14)20(24-21)15-9-11-18(12-10-15)25(26)27/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGZWIWZSUERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.